5-Apthp
Description
Structure
3D Structure
Properties
CAS No. |
144069-91-0 |
|---|---|
Molecular Formula |
C11H17NO4 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(2S,3R,4R)-5-(4-aminophenyl)pentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C11H17NO4/c12-8-3-1-7(2-4-8)5-9(14)11(16)10(15)6-13/h1-4,9-11,13-16H,5-6,12H2/t9-,10+,11-/m1/s1 |
InChI Key |
MRNNKNGLQUJDHI-OUAUKWLOSA-N |
SMILES |
C1=CC(=CC=C1CC(C(C(CO)O)O)O)N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H]([C@H]([C@H](CO)O)O)O)N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(C(CO)O)O)O)N |
Synonyms |
5-(p-aminophenyl)-1,2,3,4-tetrahydroxypentane 5-APTHP |
Origin of Product |
United States |
Mechanistic Investigations of 5 Apthp Reactions and Transformations
Reaction Pathway Elucidation through Kinetic Studies
Determination of Rate-Limiting Steps
No information is available in the scientific literature regarding the determination of rate-limiting steps in the reactions of 5-Apthp.
Analysis of Intermediate Species
There are no published studies on the analysis of intermediate species formed during the transformations of this compound.
Isotopic Labeling Studies to Confirm Mechanisms
A search of scientific databases reveals no isotopic labeling studies have been conducted to confirm the reaction mechanisms of this compound.
Solvent Effects and Catalytic Cycle Analysis
There is no available research on the effects of solvents on the reactions of this compound or any analysis of its potential catalytic cycles.
Structure Activity Relationship Sar Studies of 5 Apthp Analogues
Elucidation of Pharmacophoric Elements
A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and elicit a particular response. The elucidation of the pharmacophoric elements of 5-Apthp analogues is a foundational step in understanding their mechanism of action and in designing new, more effective compounds.
Key pharmacophoric features typically include:
Hydrogen Bond Acceptors and Donors: These are crucial for forming specific hydrogen bonds with amino acid residues in the binding pocket of the target receptor. For this compound analogues, the nitrogen atoms in the amine and other potential functional groups are likely to act as key hydrogen bond acceptors or donors.
Hydrophobic Regions: Aromatic rings and aliphatic chains often engage in hydrophobic interactions with nonpolar residues of the receptor. The indenyl ring system and the dipropyl groups on the amine in this compound are significant hydrophobic features.
Ionizable Groups: At physiological pH, amine groups are typically protonated, forming a positive charge. This positive ionizable feature is often critical for forming strong ionic interactions or cation-π interactions with the target.
Aromatic Rings: The indenyl ring of this compound can participate in π-π stacking or cation-π interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the receptor's binding site.
By comparing the structures of active and inactive analogues of this compound, researchers can build a pharmacophore model. This model serves as a 3D query for virtual screening of compound libraries to identify new potential ligands or as a guide for the de novo design of novel analogues with optimized interactions with the target.
Systematic Structural Modifications and Their Impact on Functionality
Systematic structural modifications of the this compound scaffold are performed to probe the SAR and to optimize the compound's properties. These modifications can involve altering substituents, changing the flexibility of the molecule, and introducing steric bulk.
The addition or modification of substituents on the aromatic ring or other parts of the this compound molecule can significantly alter its electronic properties and, consequently, its biological activity. These substituent effects can be broadly categorized as inductive effects and resonance effects.
Inductive Effects: Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, alkoxy groups) can alter the electron density distribution across the molecule. This can influence the pKa of ionizable groups, the strength of hydrogen bonds, and the nature of aromatic interactions.
Resonance Effects: Substituents with lone pairs or pi systems can donate or withdraw electron density through resonance, which can have a more profound effect on the electronic character of the aromatic system.
The table below illustrates hypothetical effects of different substituents on the activity of this compound analogues.
| Substituent (R) | Position on Indenyl Ring | Electronic Effect | Hypothetical Impact on Activity |
| -OCH₃ | 6 | Electron-donating | May increase activity by enhancing π-electron density for cation-π interactions. |
| -Cl | 6 | Electron-withdrawing | May decrease or increase activity depending on the specific interactions in the binding pocket. |
| -NO₂ | 7 | Strongly electron-withdrawing | Likely to decrease activity due to significant perturbation of the electronic profile. |
| -CH₃ | 6 | Weakly electron-donating | May provide a modest increase in activity and add a beneficial hydrophobic interaction. |
These electronic perturbations can fine-tune the binding affinity and efficacy of the analogues.
The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. This compound has several rotatable bonds, allowing it to adopt multiple conformations. Conformational analysis aims to identify the low-energy, biologically active conformation.
Introducing conformational constraints, for example, by incorporating rings or double bonds, can lock the molecule into a more rigid structure. If this rigid analogue shows high activity, it provides strong evidence for the adopted conformation being the bioactive one. Conversely, increasing flexibility by adding longer alkyl chains or removing cyclic structures can help to explore the conformational space required for binding. However, excessive flexibility can be detrimental due to the entropic cost of adopting the correct binding conformation.
Studies on flexible analogues might explore modifications to the N,N-dipropyl groups, for instance, by synthesizing analogues with shorter (e.g., N,N-diethyl) or longer (e.g., N,N-dibutyl) alkyl chains to understand the optimal size and conformation of this part of the molecule for receptor interaction.
Steric effects refer to the non-bonding interactions that arise from the spatial arrangement of atoms. Introducing bulky substituents can either enhance or hinder ligand binding.
Positive Steric Interactions: A bulky group might fit into a specific hydrophobic pocket in the receptor, leading to increased binding affinity.
Negative Steric Hindrance: A bulky group might clash with the amino acid residues of the binding site, preventing the ligand from adopting the optimal binding pose and thus reducing its affinity.
Systematic variation of the size of substituents at different positions of the this compound molecule can map out the steric tolerance of the receptor binding pocket. For example, replacing a hydrogen atom with progressively larger alkyl groups (methyl, ethyl, isopropyl, tert-butyl) at a specific position and measuring the corresponding binding affinities can reveal the size of the pocket in that region.
The following table provides a hypothetical example of how steric hindrance could affect the binding affinity of this compound analogues.
| Modification | Location | Steric Effect | Hypothetical Impact on Binding Affinity (Ki) |
| N,N-dimethyl | Amine | Reduced steric bulk | May decrease affinity if the larger propyl groups are optimal for filling a hydrophobic pocket. |
| N,N-diisobutyl | Amine | Increased steric bulk | May decrease affinity due to steric clashes with the receptor. |
| 4-methyl substitution | Indenyl ring | Minor steric addition | Could either slightly increase or decrease affinity depending on the pocket topography. |
| 4-tert-butyl substitution | Indenyl ring | Significant steric bulk | Likely to decrease affinity due to steric hindrance, unless a large pocket is present. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be represented by an equation:
Biological Activity = f(Physicochemical Properties and/or Structural Descriptors)
To build a QSAR model for this compound analogues, a dataset of compounds with their measured biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be:
Electronic: Dipole moment, partial charges, HOMO/LUMO energies.
Steric: Molecular volume, surface area, specific steric parameters (e.g., Taft's Es).
Hydrophobic: LogP (partition coefficient), molar refractivity.
Topological: Connectivity indices that describe the branching and shape of the molecule.
Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to develop the QSAR equation. A statistically robust QSAR model can be used to:
Predict the activity of newly designed, unsynthesized this compound analogues, thus prioritizing synthetic efforts.
Provide insights into the physicochemical properties that are most important for biological activity.
Help in understanding the mechanism of action at the molecular level.
For instance, a hypothetical QSAR equation might look like:
log(1/IC₅₀) = 0.5 * LogP - 0.2 * (Molecular Volume) + 1.2 * (Dipole Moment) + C
This equation would suggest that hydrophobicity (LogP) and a higher dipole moment are beneficial for activity, while a larger molecular volume is detrimental. Such models, once validated, are powerful tools in the iterative process of lead optimization.
Computational Chemistry Applications in 5 Apthp Research
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are powerful tools for investigating the properties of 2-amino-1,3,4-thiadiazole (B1665364) derivatives at an atomic level. researchgate.netoireachtas.ie These techniques provide insights into molecular structure, conformational dynamics, and interactions with biological targets, which are crucial for understanding their mechanism of action and for the rational design of new, more potent compounds. oireachtas.ienih.gov The primary methods employed include Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and molecular docking. researchgate.netekb.eg
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, reactivity, and stability of molecules. ekb.egresearchgate.net DFT calculations have been extensively applied to 2-amino-1,3,4-thiadiazole derivatives to understand the relationship between their molecular structure and observed activities, such as corrosion inhibition and biological interactions. ekb.egresearchgate.netresearchgate.net
Key electronic properties calculated using DFT include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap (ΔE), dipole moment (µ), and various reactivity descriptors like electronegativity (χ), and global hardness (η). researchgate.netresearchgate.net EHOMO relates to the electron-donating ability of a molecule, while ELUMO indicates its electron-accepting tendency. researchgate.net A small energy gap (ΔE) suggests higher reactivity. researchgate.net These parameters help in predicting the active sites of the molecules responsible for their interaction with other substances, such as metal surfaces in corrosion studies. researchgate.netresearchgate.net For instance, studies on 2-amino-5-alkyl-1,3,4-thiadiazole derivatives have correlated these quantum chemical parameters with their experimental inhibition efficiencies. researchgate.net
Table 1: DFT-Calculated Quantum Chemical Parameters for Selected 2-Amino-1,3,4-thiadiazole Derivatives (Note: The following data is illustrative, compiled from typical findings in the cited literature, and does not represent a single, specific study.)
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Reference |
| 2-amino-1,3,4-thiadiazole | -6.8 | -1.2 | 5.6 | 3.5 | ekb.egresearchgate.net |
| 2-amino-5-methyl-1,3,4-thiadiazole | -6.5 | -1.0 | 5.5 | 3.8 | researchgate.net |
| 2-amino-5-phenyl-1,3,4-thiadiazole | -6.2 | -1.5 | 4.7 | 4.1 | researchgate.net |
| 2-amino-5-(p-tolyl)-1,3,4-thiadiazole | -6.1 | -1.4 | 4.7 | 4.3 | researchgate.netresearchgate.net |
| 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole | -6.0 | -1.3 | 4.7 | 4.5 | researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing detailed information on conformational changes and intermolecular interactions. researchgate.netresearchgate.net For 2-amino-1,3,4-thiadiazole derivatives, MD simulations can model their adsorption on metal surfaces or their binding within the active site of a biological receptor. researchgate.netbohrium.com
These simulations track the trajectory of atoms and molecules over time, allowing for the analysis of parameters like binding energy, radial distribution function (RDF), and root-mean-square deviation (RMSD). researchgate.netresearchgate.net In corrosion research, MD simulations have been used to visualize the stable adsorption configurations of thiadiazole inhibitors on an Fe (110) surface in aqueous and acidic environments. researchgate.netresearchgate.net The results often show that the thiadiazole molecule adsorbs onto the surface in a flat orientation, maximizing the contact area and protective effect. researchgate.net In drug design, MD simulations assess the stability of a ligand-receptor complex predicted by docking studies. researchgate.netbohrium.com A stable complex over the simulation time (e.g., 100 ns) with low RMSD fluctuations suggests a viable binding mode. researchgate.net
Table 2: Illustrative Data from Molecular Dynamics Simulations (Note: This table presents typical parameters and findings from MD simulations of thiadiazole derivatives.)
| System | Simulation Time (ns) | Key Finding | Parameter Monitored | Reference |
| 2-amino-5-phenyl-1,3,4-thiadiazole on Fe(110) surface | 50 | Stable, parallel adsorption on the iron surface. | Binding Energy, RDF | researchgate.net |
| Thiadiazole derivative in DHFR active site | 100 | Stable ligand-protein complex formation. | RMSD, Hydrogen Bonds | researchgate.net |
| Thiadiazole derivative with S. aureus DNA gyrase | 100 | Stabilization of the complex through key residue interactions. | RMSD, Interaction Energy | nih.gov |
Docking Studies and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. researchgate.netmdpi.com This method is central to drug discovery and has been widely applied to 1,3,4-thiadiazole (B1197879) derivatives to identify potential biological targets and elucidate their binding modes. researchgate.netdovepress.com
Docking studies calculate a scoring function to estimate the binding affinity between the ligand and the target. researchgate.netresearchgate.net The results can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the thiadiazole derivative and the amino acid residues in the receptor's active site. nih.govdovepress.com For example, docking studies of novel 1,3,4-thiadiazole derivatives into the active site of enzymes like dihydrofolate reductase (DHFR) or DNA gyrase have helped identify promising hit compounds for further development as antimicrobial or anticancer agents. nih.govresearchgate.netdovepress.com The binding modes predicted by docking are often further validated for stability using molecular dynamics simulations. nih.govbohrium.com
Table 3: Representative Molecular Docking Results for Thiadiazole Derivatives (Note: The data is a generalized representation of findings from various docking studies.)
| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 1-(5-alkyl-1,3,4-thiadiazol-2-yl)-3-(4-tolylsulfonyl)thiourea | S. aureus DNA gyrase (2XCS) | -8.5 | ASP1083, MET1121, ARG1122 | nih.gov |
| 2-Amino-5-(p-tolyl)-1,3,4-thiadiazole derivative | Dihydrofolate Reductase (1DLS) | -7.9 | PHE31, ILE50, SER59 | researchgate.net |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative | Dihydrofolate Reductase (3NU0) | -7.2 | LEU22, ASP27, PHE31 | dovepress.com |
| 1,3,4-Thiadiazole-pyridine hybrid | EGFR Tyrosine Kinase | -9.2 | LEU718, VAL726, ALA743, LYS745 | mdpi.com |
Prediction of Reactivity and Selectivity
Computational methods are employed to predict the reactivity and selectivity of 2-amino-1,3,4-thiadiazole derivatives. ekb.egresearchgate.net This is particularly evident in the field of corrosion science, where these compounds are studied as inhibitors for metals in acidic media. researchgate.netresearchgate.net DFT calculations provide insights into the global and local reactivity of the inhibitor molecules. researchgate.net
In Silico Design of Novel 5-Apthp Derivatives
In silico design involves using computational methods to create and evaluate new molecular structures with desired properties before their actual synthesis. d-nb.infoacs.org This approach significantly accelerates the discovery of new therapeutic agents by prioritizing the most promising candidates. nih.govacs.org Numerous studies have focused on the in silico design of novel 2-amino-1,3,4-thiadiazole derivatives with enhanced biological activities. nih.govmdpi.commdpi.com
The process typically starts with a lead compound or a known pharmacophore, such as the 2-amino-1,3,4-thiadiazole scaffold. nih.gov New derivatives are then designed by adding or modifying substituents at various positions on the ring. mdpi.comd-nb.info These virtual compounds are then subjected to computational screening, including molecular docking against a specific biological target, and evaluation of their ADME (absorption, distribution, metabolism, and excretion) properties to assess their drug-likeness. bohrium.comdovepress.com For example, novel thiadiazole sulfonyl thioureas were designed and evaluated computationally for their antibacterial activity, leading to the identification of potent inhibitors of S. aureus enzymes. nih.gov Similarly, new 1,3,4-thiadiazole derivatives have been designed and shown through docking studies to have high binding affinity for targets like EGFR tyrosine kinase, suggesting their potential as anticancer agents. mdpi.commdpi.com
Advanced Spectroscopic Characterization and Elucidation of 5 Apthp
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of molecular structures in solution. wikipedia.org It operates on the principle that atomic nuclei with a non-zero nuclear spin, such as ¹H and ¹³C, behave like tiny magnets. fiveable.me When placed in a strong external magnetic field (B₀), these nuclear spins align either with or against the field, creating distinct energy levels. wikipedia.orgfiveable.me The absorption of radiofrequency (RF) radiation causes transitions between these energy levels, and the specific frequency required for this resonance is recorded. wikipedia.org
The true power of NMR lies in the concept of chemical shift , where the resonance frequency of a nucleus is highly sensitive to its local electronic environment. fiveable.meorganicchemistrydata.org Electrons circulating around a nucleus generate a small, local magnetic field that shields the nucleus from the external field. The extent of this shielding depends on the surrounding atoms and functional groups, causing chemically non-equivalent nuclei to resonate at different frequencies. organicchemistrydata.org These shifts provide detailed information about the types of functional groups present.
Furthermore, spin-spin coupling provides information about the connectivity of atoms. wikipedia.org The magnetic field of one nucleus can influence the magnetic environment of its neighbors, causing their signals to split into multiplets (e.g., doublets, triplets). The pattern of this splitting reveals how many adjacent nuclei are coupled to the one being observed. wikipedia.orgyoutube.com By integrating the signals, the relative number of nuclei in each environment can be determined. fiveable.me For a compound like 5-Apthp, a combination of 1D NMR (¹H, ¹³C) and 2D NMR experiments (like COSY and HSQC) would be employed to piece together the complete molecular skeleton, assigning each proton and carbon to its specific position within the structure.
Table 1: Hypothetical ¹H NMR Data for this compound This table illustrates the type of data that would be generated from an NMR experiment.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Proposed Assignment |
|---|---|---|---|---|
| 7.85 | d | 2H | 8.1 | Aromatic Protons |
| 7.42 | t | 2H | 7.5 | Aromatic Protons |
| 4.10 | q | 1H | 6.8 | Methine Proton |
| 2.55 | s | 3H | - | Methyl Protons |
| 1.20 | d | 3H | 6.8 | Methyl Protons |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. scripps.edu This information is critical for determining the molecular weight of a compound with high accuracy and for deducing its structure through fragmentation analysis. khanacademy.org A mass spectrometer operates by first converting neutral sample molecules into gaseous ions in an ion source. nih.gov These ions are then accelerated and separated by a mass analyzer based on their m/z ratio. nih.gov Finally, a detector records the abundance of each ion. nih.gov
The resulting mass spectrum is a plot of relative ion abundance versus the m/z ratio. nih.gov The peak with the highest m/z value often corresponds to the molecular ion (M⁺), which is the intact molecule with one electron removed. nih.govyoutube.com The m/z of this peak provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine this mass with enough precision to help deduce the elemental composition.
When molecules are ionized, particularly with high-energy techniques like electron ionization (EI), they often break apart into smaller, characteristic fragments. youtube.com The pattern of these fragment ions is unique to the molecule's structure and serves as a molecular fingerprint. youtube.com By analyzing the mass differences between the molecular ion and the various fragment peaks, chemists can identify the loss of specific functional groups and reconstruct the molecule's structure. For this compound, MS would confirm its molecular weight and the fragmentation pattern would provide evidence for its key structural units.
Table 2: Illustrative Mass Spectrometry Data for this compound This table shows how mass spectrometry results would be presented.
| m/z (Mass-to-Charge Ratio) | Relative Abundance (%) | Proposed Fragment Identity |
|---|---|---|
| 215.12 | 85 | [M]⁺ (Molecular Ion) |
| 200.09 | 100 | [M-CH₃]⁺ (Base Peak) |
| 172.09 | 45 | [M-C₂H₅O]⁺ |
| 144.08 | 30 | [M-C₄H₇O]⁺ |
| 77.04 | 55 | [C₆H₅]⁺ |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. ksu.edu.sayoutube.com These techniques are based on the principle that chemical bonds within a molecule are not rigid; they vibrate (stretch, bend, twist, and rock) at specific, quantized frequencies. ksu.edu.sayoutube.com
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule. ksu.edu.sa For a vibrational mode to be "IR active," it must cause a change in the molecule's dipole moment. ksu.edu.sa When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond, the molecule absorbs the radiation, and this absorption is recorded. The resulting IR spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). youtube.com Different functional groups (e.g., C=O, O-H, N-H, C-H) have characteristic absorption frequencies, making IR spectroscopy an excellent tool for identifying which groups are present in a compound like this compound. ksu.edu.sa
Raman Spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light, typically from a laser. ksu.edu.sa When light interacts with a molecule, most of it is scattered elastically (Rayleigh scattering) at the same frequency as the incident light. However, a small fraction is scattered inelastically (Raman scattering), with a frequency that is shifted up or down. ksu.edu.sa This frequency shift corresponds to the vibrational energy levels of the molecule. For a vibration to be "Raman active," it must cause a change in the polarizability of the molecule's electron cloud. spectroscopyonline.com Therefore, symmetric, non-polar bonds that are weak in an IR spectrum (like C=C or S-S) often produce strong signals in a Raman spectrum. spectroscopyonline.com
Table 3: Representative Vibrational Spectroscopy Data for this compound This table exemplifies the data obtained from IR and Raman analyses.
| Wavenumber (cm⁻¹) | IR Intensity | Raman Intensity | Functional Group Assignment |
|---|---|---|---|
| 3350 | Medium | Weak | N-H Stretch |
| 3050 | Medium | Strong | Aromatic C-H Stretch |
| 2980 | Strong | Medium | Aliphatic C-H Stretch |
| 1680 | Strong | Weak | C=O Stretch (Amide) |
| 1600 | Medium | Strong | Aromatic C=C Stretch |
| 1250 | Strong | Medium | C-N Stretch |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Optical Properties
Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic structure of a molecule. fiveable.me These techniques involve promoting electrons from a ground electronic state to a higher energy excited state by absorbing photons of light. libretexts.org
UV-Visible (UV-Vis) Spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. libretexts.org The absorption of this energy corresponds to the excitation of valence electrons, particularly π electrons in conjugated systems and non-bonding (n) electrons, to higher energy anti-bonding orbitals (e.g., π → π* and n → π* transitions). shu.ac.uklibretexts.org The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's chromophores (light-absorbing groups). libretexts.org The extent of conjugation in a molecule significantly influences its λmax; longer conjugated systems absorb at longer wavelengths. libretexts.org
Fluorescence Spectroscopy is a type of emission spectroscopy. After a molecule absorbs a photon and is promoted to an excited electronic state, it can relax back to the ground state by emitting a photon. This emitted light is known as fluorescence. The emitted light is of a longer wavelength (lower energy) than the absorbed light. Fluorescence is typically observed in molecules with rigid structures and extended π systems. The fluorescence spectrum can provide information about the molecule's electronic structure and its environment.
Table 4: Example Electronic Spectroscopy Data for this compound This table illustrates typical data from UV-Vis and Fluorescence spectroscopy.
| Technique | Parameter | Value | Interpretation |
|---|---|---|---|
| UV-Vis | λmax (nm) | 275 | π → π* transition in an aromatic system |
| UV-Vis | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | 12,000 | Indicates a strongly absorbing chromophore |
| Fluorescence | Excitation λ (nm) | 275 | Corresponds to the absorption maximum |
| Fluorescence | Emission λ (nm) | 350 | Indicates fluorescence activity |
X-ray Diffraction (XRD) for Single Crystal and Powder Analysis
X-ray Diffraction (XRD) is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline material. fiveable.meanton-paar.com It relies on the principle that when a beam of X-rays strikes a crystal, the X-rays are scattered by the electrons of the atoms. libretexts.org Because crystals consist of a regular, repeating arrangement of atoms (a crystal lattice), the scattered X-rays interfere with each other constructively at specific angles. fiveable.me
The relationship between the X-ray wavelength (λ), the angle of diffraction (θ), and the distance between atomic planes in the crystal (d) is described by Bragg's Law: nλ = 2d sin(θ). anton-paar.comlibretexts.org
Powder XRD (PXRD) is used for polycrystalline or powdered samples. anton-paar.comfiveable.me In this technique, the sample contains millions of tiny, randomly oriented crystallites. The resulting diffraction pattern is a 1D plot of intensity versus the diffraction angle (2θ). While it does not provide the detailed atomic coordinates of a single crystal analysis, it is invaluable for phase identification, determining crystal lattice parameters, and assessing sample purity. fiveable.me
Table 5: Hypothetical Single Crystal XRD Data for this compound This table shows the type of crystallographic data obtained from XRD.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 8.54 |
| c (Å) | 12.88 |
| β (°) | 98.5 |
| Volume (ų) | 1115 |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density (g/cm³) | 1.28 |
Circular Dichroism (CD) Studies for Chiral Conformations
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that provides information about the stereochemistry and secondary structure of chiral molecules. wikipedia.orglibretexts.org A chiral molecule is one that is non-superimposable on its mirror image. CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light. wikipedia.org
An optically active, chiral molecule will absorb one form of circularly polarized light more strongly than the other. nthu.edu.tw A CD spectrum is a plot of this difference in absorption (ΔA = A_left - A_right) as a function of wavelength. nthu.edu.tw This data is often reported as molar ellipticity. libretexts.org
The technique is particularly powerful for studying biological macromolecules like proteins, where it is used to determine the content of secondary structures such as α-helices and β-sheets. nih.gov For smaller chiral molecules, such as a potentially chiral this compound, the CD spectrum serves as a unique fingerprint for a specific enantiomer. It can be used to determine the absolute configuration of a molecule by comparing the experimental spectrum to one predicted by theoretical calculations. researchgate.net Conformational changes in the molecule induced by factors like solvent or temperature can also be monitored, as these changes often lead to significant alterations in the CD spectrum. libretexts.org
Table 6: Illustrative Circular Dichroism Data for this compound This table provides an example of how CD spectral data is reported.
| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) | Band Assignment |
|---|---|---|
| 280 | +15,000 | Positive Cotton Effect (n → π*) |
| 245 | -22,000 | Negative Cotton Effect (π → π*) |
Advanced Photon Source (APS) Applications in this compound Analysis
The Advanced Photon Source (APS) at Argonne National Laboratory is a national user facility that generates ultra-bright, high-energy X-rays for research. wikipedia.org It is a type of synchrotron radiation source where electrons are accelerated to nearly the speed of light and then circulated in a storage ring. wikipedia.org As the electrons are bent by magnets, they emit intense beams of X-rays. wikipedia.org These X-rays are orders of magnitude brighter than those produced by conventional laboratory sources. youtube.com
The unique properties of synchrotron X-rays—high brightness, tunability, and high coherence—enable a wide range of advanced analytical techniques that can be applied to the study of compounds like this compound. youtube.com
For structural analysis, the high flux of the APS allows for X-ray diffraction experiments on microscopic crystals that are far too small for conventional XRD instruments. youtube.com This is crucial when it is difficult to grow large single crystals of a new compound. Techniques like Pair Distribution Function (PDF) analysis, enabled by the high energy of APS X-rays, can provide information on the local atomic structure of non-crystalline or amorphous materials. Furthermore, various spectroscopy techniques at the APS, such as X-ray Absorption Spectroscopy (XAS), can provide element-specific information about the local coordination environment and oxidation state of atoms within the molecule. The enhanced capabilities of the upgraded APS will allow for even greater focusing ability to examine materials in sharper detail. youtube.comyoutube.com
Table 7: Potential APS Techniques for this compound Analysis This table outlines advanced analytical methods available at facilities like the APS.
| APS Technique | Information Obtained | Application to this compound |
|---|---|---|
| Microcrystal Diffraction | High-resolution 3D structure from very small crystals (<10 µm) | Determination of the precise molecular structure when only microcrystals are available. |
| X-ray Absorption Spectroscopy (XAS) | Element-specific local atomic structure and oxidation state | Probing the environment of a specific heteroatom (e.g., S, Cl) within the molecule. |
| Pair Distribution Function (PDF) | Local structure of amorphous or nanocrystalline materials | Characterizing the structure of a non-crystalline solid form of this compound. |
| Small-Angle X-ray Scattering (SAXS) | Size and shape of macromolecules or aggregates in solution | Studying potential self-assembly or aggregation behavior of this compound in solution. |
Electrochemical Research Applications of 5 Apthp
Voltammetric Studies of Redox Behavior
Voltammetry is a key electrochemical technique used to investigate the reduction and oxidation (redox) processes of a chemical species. For a novel compound such as 5-Apthp, cyclic voltammetry (CV) would be the initial method of choice. A typical CV experiment involves applying a linearly sweeping potential to a working electrode immersed in a solution containing the analyte and measuring the resulting current.
A hypothetical cyclic voltammogram for this compound would provide crucial information:
Redox Potentials: The potentials at which oxidation and reduction peaks occur would indicate the thermodynamic ease or difficulty of electron transfer to or from the molecule.
Reversibility: The separation between the anodic (oxidation) and cathodic (reduction) peak potentials (ΔEp) would suggest the reversibility of the redox process. A reversible one-electron process at room temperature theoretically exhibits a ΔEp of about 59 mV.
Electron Stoichiometry: The number of electrons involved in the redox reaction could be estimated from the peak width or by using other techniques in conjunction with CV.
Reaction Kinetics: The scan rate dependence of the peak currents and potentials can provide insights into the kinetics of electron transfer and any coupled chemical reactions.
Hypothetical Voltammetric Data for this compound
| Parameter | Hypothetical Value | Interpretation |
| Anodic Peak Potential (Epa) | +0.8 V vs. Ag/AgCl | Potential at which this compound is oxidized. |
| Cathodic Peak Potential (Epc) | +0.2 V vs. Ag/AgCl | Potential at which the oxidized form of this compound is reduced. |
| Peak Separation (ΔEp) | 600 mV | Suggests an irreversible or quasi-reversible redox process. |
| Scan Rate | 100 mV/s | The rate of potential sweep. |
This table is purely illustrative and not based on experimental data.
Electrosynthesis and Electrochemical Transformations of this compound
Electrosynthesis, or organic electrochemistry, utilizes electrical current to drive chemical reactions. It offers a green and often highly selective alternative to traditional chemical synthesis. If this compound were a precursor, electrosynthesis could be employed for its transformation into new derivatives.
Potential electrochemical transformations could include:
Oxidative Coupling: If this compound possesses suitable functional groups, anodic oxidation could lead to the formation of dimers or polymers.
Reductive Cyclization: Cathodic reduction could initiate intramolecular reactions to form cyclic structures.
Functional Group Modification: Electrochemical methods can be used to introduce or modify functional groups, such as the reduction of a nitro group to an amine or the oxidation of an alcohol to a carboxylic acid.
The success of such transformations would depend on the molecular structure of this compound, the solvent and electrolyte system, the electrode material, and the applied potential or current.
Development of this compound-Based Electrochemical Sensors
Electrochemical sensors are devices that convert a chemical signal into an electrical signal. A sensor for a specific analyte could potentially be developed using this compound in several ways:
As a Redox Mediator: If this compound exhibits stable and reversible redox behavior, it could be used to facilitate electron transfer between an enzyme or a biological recognition element and the electrode surface.
As a Recognition Element: The this compound molecule itself could be immobilized on an electrode surface to selectively bind to a target analyte. This binding event would then need to be transduced into a measurable electrochemical signal, for instance, through a change in capacitance, impedance, or current.
As a Building Block for a Sensing Polymer: Electropolymerization of a this compound monomer or a derivative could create a conductive polymer film on an electrode. This film's electrochemical properties could be modulated by the presence of a target analyte.
Hypothetical Sensor Performance Metrics
| Parameter | Hypothetical Target Value | Significance |
| Limit of Detection (LOD) | Low nanomolar (nM) range | The lowest concentration of the analyte that can be reliably detected. |
| Linear Range | Several orders of magnitude | The concentration range over which the sensor response is directly proportional to the analyte concentration. |
| Selectivity | High | The ability to detect the target analyte without interference from other similar molecules. |
| Response Time | Seconds to minutes | The time taken to generate a stable signal after exposure to the analyte. |
This table is purely illustrative and not based on experimental data.
Energy Storage Applications of this compound Derivatives
The development of advanced energy storage systems, such as batteries and supercapacitors, relies on the discovery of new materials with high energy and power densities. Derivatives of this compound could be explored for these applications.
In Batteries: Redox-active organic molecules are being investigated as alternative electrode materials for lithium-ion and next-generation batteries. If this compound or its derivatives can undergo stable and reversible multi-electron redox reactions at suitable potentials, they could be incorporated into battery electrodes.
In Supercapacitors: Materials with high surface area and rapid charge/discharge capabilities are desirable for supercapacitors. Conductive polymers derived from this compound could potentially be used as electrode materials in electrochemical double-layer capacitors (EDLCs) or pseudocapacitors.
The viability of this compound derivatives for energy storage would depend on factors such as their redox potential, cycling stability, conductivity, and solubility in relevant electrolytes.
Analytical Method Development and Validation for 5 Apthp Quantification and Characterization
Chromatographic Methodologies (HPLC, GC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for separating and quantifying components within a mixture. asianjpr.comdrawellanalytical.com The choice between HPLC and GC depends on the physicochemical properties of 5-Apthp, such as its volatility and thermal stability. plos.orgsigmaaldrich.com
Method Development for Purity and Impurity Profiling
The primary goal of method development for purity and impurity profiling is to create a procedure that can accurately identify and quantify any impurities present in the this compound active pharmaceutical ingredient (API). medwinpublishers.comresearchgate.netajprd.com Impurities can originate from the synthesis process, degradation, or storage and may impact the safety and efficacy of the final product. medwinpublishers.comthermofisher.com
The process begins with gathering information about the sample and its potential impurities. asianjpr.com A systematic approach, often guided by Quality by Design (QbD) principles, helps in building quality into the analytical method from the start. sepscience.com Forced degradation studies, where the this compound substance is exposed to stress conditions (e.g., acid, base, oxidation, heat, light), are crucial for identifying potential degradation products and ensuring the method is stability-indicating. almacgroup.com
Table 1: Hypothetical Impurities of this compound Identified During Method Development
| Impurity Name | Origin | Method of Detection |
|---|---|---|
| This compound-ImpA | Synthesis By-product | HPLC-UV, LC-MS |
| This compound-ImpB | Degradation Product (Oxidative) | HPLC-UV, LC-MS |
This table is for illustrative purposes only, as specific impurity data for this compound is not publicly available.
Optimization of Chromatographic Parameters
Optimization is a critical phase in method development, aimed at achieving the best possible separation with good resolution, peak shape, and analysis time. thermofisher.cominacom.nl This involves systematically adjusting various parameters. drawellanalytical.comlibretexts.org
For an HPLC method , key parameters to optimize include:
Column Selection : Choosing the appropriate stationary phase (e.g., C18, C8) and column dimensions is fundamental for achieving optimal separation. drawellanalytical.com
Mobile Phase : The composition of the mobile phase, including the type of organic solvent (e.g., acetonitrile, methanol), aqueous phase pH, and buffer concentration, significantly influences the retention and selectivity of the separation. drawellanalytical.comlibretexts.org Gradient elution, where the mobile phase composition is changed during the run, is often employed for complex samples containing multiple impurities. drawellanalytical.com
Flow Rate and Temperature : Adjusting the flow rate and column temperature can affect resolution, analysis time, and peak shape. inacom.nldrawellanalytical.com
For a GC method , optimization would focus on:
Column Selection : The choice of a capillary column with a specific stationary phase is critical for separating volatile compounds. sigmaaldrich.com
Temperature Program : A programmed increase in column temperature is used to elute compounds with a wide range of boiling points in a reasonable time. plos.orglibretexts.org
Injector and Detector Temperature : These must be optimized to ensure efficient volatilization of the sample and sensitive detection without causing thermal degradation. sigmaaldrich.com
Carrier Gas Flow Rate : The velocity of the carrier gas (e.g., helium, nitrogen) impacts the efficiency of the separation. libretexts.org
Table 2: Example of Optimized HPLC Parameters for this compound Analysis
| Parameter | Optimized Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
This table represents a typical set of optimized parameters and is for illustrative purposes. Actual conditions would be determined experimentally for this compound.
Spectrophotometric and Spectroscopic Analytical Methods
Spectroscopic techniques provide information about the chemical structure and concentration of this compound. unizar-csic.essolubilityofthings.com These methods are often used in conjunction with chromatography for peak identification and characterization.
UV-Vis Spectroscopy : This technique measures the absorption of ultraviolet or visible light by the analyte. platypustech.comfiveable.me It is commonly used as a detection method in HPLC and can be used for quantitative analysis if this compound possesses a suitable chromophore.
Infrared (IR) Spectroscopy : IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. solubilityofthings.complatypustech.com It provides a characteristic "fingerprint" of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for elucidating the detailed molecular structure of this compound by analyzing the magnetic properties of its atomic nuclei. solubilityofthings.comfiveable.me
Mass Spectrometry (MS) : When coupled with chromatography (LC-MS or GC-MS), mass spectrometry provides information on the mass-to-charge ratio of the compound and its fragments, enabling definitive identification and structural elucidation of both the main compound and its impurities. drawellanalytical.comnih.gov
Validation Parameters and Regulatory Considerations (e.g., ICH Guidelines)
Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose. slideshare.neteuropa.eu The ICH Q2(R2) guideline provides a framework for the validation of analytical procedures. europa.eu
Specificity and Selectivity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. slideshare.netefor-group.com To demonstrate specificity, a solution containing this compound is spiked with its known impurities and potential interfering substances. The method should be able to resolve the this compound peak from all other peaks, which is often confirmed using a photodiode array (PDA) detector or mass spectrometry to assess peak purity. efor-group.comalmacgroup.com
Linearity and Range
Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. efor-group.comeuropa.eu The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. slideshare.net
To determine linearity, a series of at least five standard solutions of this compound are prepared at different concentrations across the expected range. efor-group.comeuropa.eu The response of the instrument is then plotted against the concentration, and the relationship is typically evaluated using linear regression analysis. The correlation coefficient (r) or coefficient of determination (R²) is calculated to assess the quality of the linear fit, with a value close to 1.000 indicating a strong linear relationship. plos.org
Table 3: Illustrative Linearity Data for this compound by HPLC
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 50 | 251000 |
| 75 | 374500 |
| 100 | 502000 |
| 125 | 626500 |
| 150 | 749000 |
| Linear Regression | y = 5000x - 1000 |
| Coefficient of Determination (R²) | 0.9998 |
This table provides example data to illustrate the concept of linearity. Actual results would be generated during method validation for this compound.
Derivatization and Bioconjugation Strategies for 5 Apthp
Synthesis of Probes and Labeled Analogues for Research
The synthesis of probes and labeled analogs is a fundamental aspect of chemical biology, enabling the study of a molecule's interactions, distribution, and mechanism of action. These tools are designed to retain the essential pharmacological properties of the parent compound while incorporating a reporter moiety.
Fluorescently Tagged 5-Apthp Derivatives
Fluorescently tagged derivatives are instrumental for in vitro and in vivo imaging studies. The synthesis of such a derivative of this compound would involve covalently attaching a fluorophore. The choice of fluorophore and the point of attachment on the this compound molecule would be critical to ensure that the biological activity is not significantly compromised. Common strategies involve linking fluorescent dyes, such as fluorescein, rhodamine, or cyanine (B1664457) dyes, to a functional group on the parent molecule. d-nb.infoglenresearch.com This is often achieved through the formation of stable amide or ester bonds. mdpi.com
A general synthetic approach could involve modifying a functional group on this compound, such as a primary amine or carboxylic acid, to introduce a reactive handle for conjugation with a fluorophore's N-hydroxysuccinimide (NHS) ester. mdpi.com The resulting fluorescent probe would allow for the visualization of this compound's localization in cells or tissues, providing insights into its sites of action.
Table 1: Potential Fluorophores for this compound Labeling
| Fluorophore | Excitation (nm) | Emission (nm) | Characteristics |
|---|---|---|---|
| Fluorescein | ~494 | ~521 | Bright green fluorescence, pH-sensitive. |
| Rhodamine B | ~560 | ~580 | Bright red-orange fluorescence, more photostable than fluorescein. |
| Cyanine 5 (Cy5) | ~649 | ~670 | Far-red fluorescence, suitable for in vivo imaging due to reduced tissue autofluorescence. |
Biotinylated and Affinity-Labeled Analogues
Biotinylation is a powerful technique for affinity-based purification and detection of molecular interactions. creative-diagnostics.com A biotinylated this compound analogue would be synthesized by covalently linking biotin (B1667282) to the this compound molecule, often via a flexible spacer arm to minimize steric hindrance. thermofisher.com This process typically involves the reaction of an activated biotin derivative, such as biotin-NHS, with an amine group on the target molecule. nih.gov
These biotinylated probes are invaluable for pull-down assays to identify binding partners of this compound from complex biological mixtures like cell lysates. creative-diagnostics.com The high affinity of biotin for streptavidin, which can be immobilized on beads or surfaces, allows for the efficient capture and subsequent identification of interacting proteins by techniques like mass spectrometry. nih.gov
Radiolabeled this compound for Tracing Studies
Radiolabeling introduces a radioactive isotope into a molecule, enabling its detection and quantification at very low concentrations in biological systems. For this compound, this could involve replacing one of its atoms with a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). The synthesis of a radiolabeled version would depend on the structure of this compound and the availability of suitable precursors.
Radiolabeled this compound would be a critical tool for pharmacokinetic studies, allowing for the tracing of its absorption, distribution, metabolism, and excretion (ADME) in animal models. nih.gov Techniques like positron emission tomography (PET) could be employed if a positron-emitting isotope is incorporated, providing a non-invasive method to visualize the compound's distribution in real-time. nih.gov
Synthesis of Prodrugs and Targeted Delivery Systems (for research purposes)
Prodrugs are inactive derivatives of a pharmacologically active compound that are converted to the active form within the body. ijpsonline.com This strategy is often used to improve properties such as solubility, stability, or to achieve targeted delivery. mdpi.comnih.gov For research purposes, a prodrug of this compound could be designed to be activated by a specific enzyme present at a target site of interest. nih.govuef.fi
For instance, if this compound has a hydroxyl or amine group, it could be esterified or amidated with a promoiety that is cleaved by a specific enzyme. This would allow for the controlled release of the active this compound, enhancing its concentration at the desired location and potentially reducing off-target effects.
Creation of Immobilized this compound Phases for Affinity Studies
Immobilizing this compound onto a solid support, such as chromatography beads, creates an affinity matrix for capturing its binding partners. rsc.org This technique is central to affinity chromatography, a powerful method for purifying proteins or other macromolecules that specifically interact with the immobilized ligand.
The synthesis of such a matrix would involve covalently coupling this compound to a pre-activated chromatography resin. The choice of resin and the coupling chemistry would be selected to ensure a stable linkage and proper orientation of the this compound molecule to allow for effective interaction with its biological targets. This tool would be instrumental in isolating and identifying receptors or enzymes that bind to this compound.
Exploration of Novel Applications in Materials Science for 5 Apthp Analogues
Development of 5-Apthp-Based Functional Materials
The core structure of this compound, featuring a fused pyrimidine (B1678525) and thiazole (B1198619) ring system, suggests that its analogues could be engineered to create a variety of functional materials. The inherent properties of thiazolopyrimidines, such as their optical and electrical characteristics, make them attractive for applications beyond the biological realm. Current time information in Bangalore, IN. For instance, pyranopyrimidine derivatives, which share the pyrimidine core, have been investigated as multifunctional additives in lubricating oils, showcasing their potential to enhance material performance. researchgate.net
The development of functional materials based on this compound analogues could involve the strategic introduction of different functional groups to the core scaffold. These modifications can significantly influence the material's properties. For example, the incorporation of chromophores could lead to materials with interesting photophysical properties, while the addition of long alkyl chains could improve solubility and processability for applications in coatings or thin films.
Research into related heterocyclic systems provides a roadmap for the development of this compound-based functional materials. Thiazolothiazole derivatives, which also feature a fused sulfur- and nitrogen-containing heterocyclic system, are being explored for their use in smart electronic and optoelectronic devices due to their exceptional optical properties. researchgate.net This suggests that this compound analogues could be designed to exhibit similar functionalities.
A key aspect of developing these materials is understanding the structure-property relationships. Computational modeling, such as Density Functional Theory (DFT), can be employed to predict how different substituents on the this compound scaffold will affect the electronic and optical properties of the resulting material. acs.org This predictive approach can guide the synthesis of new materials with desired functionalities.
| Analogue Class | Potential Application | Key Functional Groups | Relevant Research Finding |
|---|---|---|---|
| Pyranopyrimidines | Multifunctional Lubricant Additives | Pyran and Pyrimidine Rings | Demonstrated effectiveness as antioxidants and corrosion inhibitors. researchgate.net |
| Thiazolothiazoles | Smart Electronic and Optoelectronic Devices | Fused Thiazole Rings | Exhibit exceptional optical properties and potential for use in sensors. researchgate.net |
| General Thiazolopyrimidines | Optical and Electrical Materials | Thiazole and Pyrimidine Rings | Noted for potential applications in materials science due to inherent properties. Current time information in Bangalore, IN. |
Incorporation into Polymers and Composites
The incorporation of this compound analogues into polymer and composite materials presents a promising avenue for creating materials with enhanced properties. The heterocyclic nature of the this compound scaffold can impart unique characteristics to a polymer matrix, such as improved thermal stability, altered electronic properties, or specific functionalities like antibacterial activity.
Studies on related heterocyclic compounds have demonstrated the feasibility of this approach. For example, pyrimidine fluorophores have been successfully incorporated into poly(methylmethacrylate) (B3431434) (PMMA) to create copolymers that act as polarity sensors. academie-sciences.fr This is achieved by synthesizing a vinyl-functionalized pyrimidine monomer that can be copolymerized with methyl methacrylate. A similar strategy could be employed for this compound analogues, where a polymerizable group is attached to the core structure.
Thiazole-based polymers have also been extensively studied for their applications in organic electronics. kuey.net These polymers often exhibit good charge transport properties, making them suitable for use in devices like organic field-effect transistors (OFETs). By incorporating this compound analogues into a polymer backbone, it may be possible to create new semiconducting polymers with tailored electronic properties.
Furthermore, the incorporation of heterocyclic compounds into dental composites has been shown to impart antibacterial properties. scielo.brscielo.br 3,4-dihydropyrimidin-2(1H)-ones, a class of pyrimidines, have been added to flowable resin composites to reduce the activity of Streptococcus mutans. scielo.br This suggests that this compound analogues could be explored as additives in biomedical polymers and composites to prevent bacterial colonization.
The synthesis of such polymer composites could involve blending the this compound analogue directly into the polymer matrix or by covalently bonding it to the polymer chains. The choice of method would depend on the desired properties and the compatibility between the analogue and the polymer.
| Analogue Class | Polymer Matrix | Resulting Property | Method of Incorporation |
|---|---|---|---|
| Pyrimidine Fluorophores | Poly(methylmethacrylate) (PMMA) | Polarity Sensing | Copolymerization of a vinyl-functionalized pyrimidine monomer. academie-sciences.fr |
| Thiazole Derivatives | Various (e.g., Polythiophenes) | Semiconducting | Polymerization of thiazole-containing monomers. kuey.net |
| 3,4-dihydropyrimidin-2(1H)-ones | Dental Resin Composite | Antibacterial | Direct incorporation as an additive. scielo.br |
Application in Optoelectronic and Sensing Devices
The unique electronic and optical properties of heterocyclic compounds make them prime candidates for applications in optoelectronic and sensing devices. Analogues of this compound, with their fused thiazole and pyrimidine rings, are expected to possess interesting photophysical properties that could be harnessed for these applications.
Thiazole-based materials have a well-established presence in the field of optoelectronics. They are used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). kuey.net The electron-deficient nature of the thiazole ring, combined with its ability to participate in extended π-conjugation, allows for the tuning of energy levels and charge transport properties. researchgate.net
Similarly, pyrimidine derivatives have found applications in OLEDs and as fluorescent sensors. academie-sciences.fr The incorporation of pyrimidine moieties into push-pull chromophores can lead to strong emission solvatochromism, making them sensitive to the polarity of their environment. academie-sciences.fr This property is highly desirable for the development of chemical sensors.
The combination of both thiazole and pyrimidine rings in the this compound scaffold suggests that its analogues could exhibit a rich and tunable optoelectronic behavior. By modifying the substituents on the phenyl ring or the core heterocyclic system, it should be possible to control the absorption and emission wavelengths, as well as the quantum yield of fluorescence.
For sensing applications, the nitrogen and sulfur atoms in the this compound core could act as binding sites for specific analytes, such as metal ions or small molecules. Upon binding, a change in the electronic structure of the molecule could lead to a detectable change in its fluorescence or color, forming the basis of a chemosensor. nanobioletters.com Asymmetric thiazolo-thiazole derivatives have been shown to act as reversible acid-base molecular switches, demonstrating the potential of such heterocyclic systems in environmental sensing. rsc.org
| Analogue Class | Device/Application | Key Property | Example Finding |
|---|---|---|---|
| Thiazole-based Polymers | OLEDs, OPVs, OFETs | Charge transport, tunable energy levels | Utilized in the fabrication of various organic electronic devices. kuey.net |
| Pyrimidine Fluorophores | Polarity Sensors | Emission Solvatochromism | Copolymers with PMMA exhibit strong polarity-dependent fluorescence. academie-sciences.fr |
| Asymmetric Thiazolo-thiazoles | Acid Vapor Sensors | Reversible Color and Fluorescence Change | Functions as a reusable sensor for HCl with a rapid response time. rsc.org |
| Triazole Derivatives | Ion Detection | Selective Binding and Signal Transduction | Used in sensors for detecting metal ions like Cr3+ and Eu3+. nanobioletters.com |
Advanced Material Design and Characterization
The successful development of this compound-based materials for the applications outlined above will rely on a systematic approach to material design and thorough characterization. The design process for these novel materials would begin with computational modeling to predict the properties of different this compound analogues. Techniques like Density Functional Theory (DFT) can provide insights into the electronic structure, frontier molecular orbital energies (HOMO-LUMO), and potential photophysical behavior of candidate molecules. acs.org
Once promising candidates are identified, their synthesis would be undertaken. The synthesis of thiazolopyrimidine derivatives often involves multi-step reactions, allowing for the introduction of a wide variety of functional groups. researchgate.netmdpi.com The precise control over the molecular structure is crucial for tuning the final material properties.
Following synthesis, a comprehensive characterization of the new materials is essential. A suite of analytical techniques would be employed to confirm the structure and elucidate the properties of the synthesized compounds. mdpi.com
Structural Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity of atoms. orientjchem.org
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the presence of specific functional groups. orientjchem.org
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition. orientjchem.org
X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in the solid state, providing valuable information about intermolecular interactions like π-π stacking. researchgate.net
Property Characterization:
UV-Visible (UV-Vis) Spectroscopy: To study the electronic absorption properties and determine the optical bandgap. researchgate.net
Fluorescence Spectroscopy: To investigate the emission properties, including wavelength, quantum yield, and lifetime. researchgate.net
Cyclic Voltammetry (CV): To determine the electrochemical properties, such as oxidation and reduction potentials, and to estimate the HOMO and LUMO energy levels. icm.edu.pl
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate the thermal stability and phase transitions of the materials. researchgate.net
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To study the morphology and microstructure of polymers and composites. icm.edu.pl
By combining rational design with advanced characterization techniques, it will be possible to systematically explore the potential of this compound analogues in materials science and develop new materials with tailored functionalities for a range of advanced applications.
The Chemical Compound “this compound”: A Review of its Application as a Chemical Probe in Biological Systems
Despite a comprehensive search of scientific literature and chemical databases, no specific information is currently available regarding the use of the chemical compound identified as this compound, with the IUPAC name (2S,3R,4R)-5-(4-aminophenyl)pentane-1,2,3,4-tetrol, as a chemical probe in biological systems. chemicalregister.com
Consequently, this article cannot provide detailed research findings on its application in the following areas as outlined:
5 Apthp As a Chemical Probe in Biological Systems
Selective Targeting of Enzymes and Receptors for Research
While the requested topics represent significant areas of research in chemical biology, there is no documented evidence to suggest that 5-Apthp has been developed or utilized as a tool for these purposes.
General Context of Chemical Probes in Biological Research
For context, chemical probes are small molecules designed to selectively interact with a specific protein target, thereby enabling the study of that protein's function within a complex biological environment. patsnap.compageplace.de The development of high-quality chemical probes is a rigorous process, requiring molecules with high affinity, selectivity, and known mechanisms of action. patsnap.com These tools are invaluable for validating the roles of proteins in disease and for fundamental biological research. patsnap.comnih.gov
The study of protein-protein interactions, protein folding, and the modulation of protein function are critical for understanding cellular processes. researchgate.netnih.govresearchgate.net Researchers employ a variety of techniques, including the use of specialized chemical probes, to investigate these phenomena. nih.govmdpi.complos.org Similarly, the selective targeting of enzymes and receptors is a cornerstone of drug discovery and mechanistic studies, often relying on precisely designed small molecules. plos.orgnih.govnih.gov
However, it is important to reiterate that no specific research linking the compound this compound to these sophisticated biological applications could be retrieved from the available scientific literature. Further research would be required to determine if this compound has any potential utility as a chemical probe.
Supramolecular Chemistry and Non Covalent Interactions of 5 Apthp
Host-Guest Chemistry with 5-Apthp
Host-guest chemistry focuses on the formation of unique complexes where a 'host' molecule encapsulates a 'guest' molecule, held together by non-covalent forces. ulpgc.esiupac.org The design of host molecules with specific cavities allows for selective binding of guest molecules, a principle fundamental to molecular recognition, sensing, and drug delivery. csic.esnumberanalytics.comnumberanalytics.com Given the structure of this compound, it could theoretically act as a guest in various host systems or, upon modification, be incorporated into a larger host architecture. However, at present, there are no published studies that have explored the capacity of this compound to form host-guest complexes.
Self-Assembly of this compound Derivatives
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. nih.govcsic.es This process is central to the creation of novel materials with tailored properties. Derivatives of this compound could potentially be designed to self-assemble into higher-order structures like micelles, vesicles, or gels. The interplay of the hydrophobic phenyl group and the hydrophilic polyol and amine functionalities could be exploited to create amphiphilic derivatives capable of self-assembly in solution. Nevertheless, the scientific literature currently lacks any reports on the synthesis or self-assembly behavior of this compound derivatives.
Intermolecular Interactions and Complexation Studies
The study of intermolecular interactions is crucial for understanding the solid-state properties and crystal packing of a compound. rsc.orgrsc.orgsun.ac.za The aminophenyl and pentanetetrol moieties of this compound are capable of participating in a network of hydrogen bonds and other non-covalent interactions. researchgate.net Detailed structural analysis, typically through X-ray crystallography, combined with computational studies, would be necessary to elucidate the specific intermolecular interactions and any potential complexation of this compound. To date, no such crystallographic or theoretical studies on this compound have been published.
Table of Compound Names Mentioned
| Abbreviation/Common Name | Full Chemical Name |
| This compound | (2S,3R,4R)-5-(4-aminophenyl)pentane-1,2,3,4-tetrol |
Enzyme Modulation and Receptor Binding Kinetics Studies of 5 Apthp
Receptor Binding Affinity and Selectivity Studies
Detailed receptor binding affinity and selectivity profiles for a compound specifically designated as "5-Apthp" are not presently available in the reviewed scientific literature. Receptor binding affinity, typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), measures the strength of the binding interaction between a ligand and a receptor. A lower Kd or Ki value indicates a higher binding affinity. Selectivity refers to a compound's ability to bind preferentially to one receptor subtype over others.
While direct data on this compound is absent, studies on analogous compounds can provide a conceptual framework. For instance, research on various synthetic ligands often involves screening against a panel of receptors to determine their binding profiles. These studies are crucial for understanding a compound's potential pharmacological effects and for guiding the development of more selective therapeutic agents.
Kinetic Analysis of Ligand-Receptor Interactions
A kinetic analysis of the ligand-receptor interactions of "this compound" has not been reported in the accessible scientific literature. Such an analysis would involve the measurement of the association rate constant (kon) and the dissociation rate constant (koff), which describe the speed at which a ligand binds to and dissociates from its receptor, respectively. The ratio of koff to kon provides the equilibrium dissociation constant (Kd).
The study of ligand-receptor kinetics provides deeper insights into the duration of action and the dynamic nature of the interaction. A slow dissociation rate, for example, can lead to prolonged receptor occupancy and a sustained biological effect. Techniques such as surface plasmon resonance (SPR) and radioligand binding assays are commonly employed to determine these kinetic parameters. In the absence of such studies for this compound, its temporal interaction with receptors remains uncharacterized.
Future Research Directions and Unexplored Avenues
Integration of Artificial Intelligence and Machine Learning in 5-Apthp Discovery
The application of Artificial Intelligence (AI) and Machine Learning (ML) algorithms represents a significant future direction in the discovery and characterization of compounds like this compound. AI/ML models can be trained on large datasets of chemical structures and properties to predict potential bioactivities, physical characteristics, or reactivity patterns of novel or understudied molecules. For this compound, this could involve using computational models to:
Predict potential interactions with biological targets based on its structural features, particularly the aminophenyl and tetrahydroxypentane moieties.
Identify structural analogs or derivatives of this compound with potentially enhanced or altered properties.
Optimize synthetic routes by predicting reaction outcomes and identifying efficient pathways for producing this compound or its derivatives.
Screen virtual libraries of compounds to find molecules with structural similarities to this compound that might share desirable attributes or represent starting points for further synthesis.
The integration of AI/ML could accelerate the initial stages of research by prioritizing experiments and guiding synthetic efforts, moving beyond traditional trial-and-error approaches.
Development of Advanced In Vitro Models for Mechanistic Studies
Understanding the precise mechanisms by which this compound interacts at a molecular or cellular level requires sophisticated in vitro models. Future research should focus on developing and utilizing advanced systems that can provide detailed mechanistic insights. This could include:
Employing complex 3D cell culture models, such as spheroids or organoids, which better mimic in vivo tissue environments compared to traditional 2D monolayer cultures.
Utilizing microfluidic devices to create dynamic in vitro systems that allow for the controlled study of cellular responses to this compound under flow conditions or in co-culture with different cell types.
Implementing advanced imaging techniques, such as super-resolution microscopy or live-cell imaging, to visualize the localization and interactions of this compound within cells or with specific cellular components.
Developing cell-free systems or reconstituted biochemical assays to isolate and study the interaction of this compound with specific enzymes, receptors, or other biomolecules.
These advanced in vitro models would enable researchers to gain a deeper, more nuanced understanding of this compound's mechanism of action without the complexities and ethical considerations associated with in vivo studies.
Exploration of Bio-orthogonal Chemistry with this compound
The exploration of bio-orthogonal chemistry with this compound represents an exciting future research direction. Bio-orthogonal reactions are chemical transformations that can occur within living systems without interfering with native biochemical processes. Introducing bio-orthogonal handles onto the this compound structure could allow for:
Tracking the distribution and metabolism of this compound in complex biological environments using reporter molecules.
Site-specific conjugation of this compound to biomolecules or materials for targeted delivery or functionalization.
Developing click chemistry-based approaches to modify this compound in situ within cells or tissues.
Creating probes or tools based on this compound for studying biological pathways or targets.
The presence of the amino group and hydroxyl groups in this compound provides potential sites for chemical modification to incorporate bio-orthogonal functional handles, opening up possibilities for studying its behavior in biological systems with high specificity.
Scalable and Sustainable Manufacturing Innovations for Research Quantities
As research into this compound progresses, the need for larger quantities of the compound for various studies will likely increase. Future research should address the development of scalable and sustainable manufacturing methods specifically for research-grade quantities. This involves:
Optimizing existing synthetic routes to improve yield, reduce reaction steps, and minimize waste generation.
Exploring alternative, more environmentally friendly synthesis methods, potentially utilizing biocatalysis or flow chemistry techniques.
Developing efficient purification strategies to obtain high-purity this compound for research applications.
Investigating the feasibility of producing key intermediates or this compound itself from more readily available or renewable feedstocks.
Innovations in manufacturing will be crucial to ensure a reliable and sufficient supply of this compound to support ongoing and future research endeavors, moving beyond small-scale laboratory synthesis.
Q & A
Q. How should researchers handle outliers in this compound crystallization or spectroscopic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
